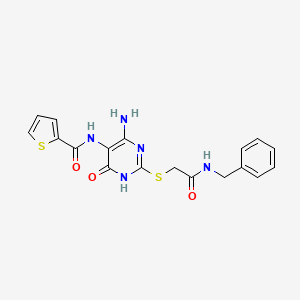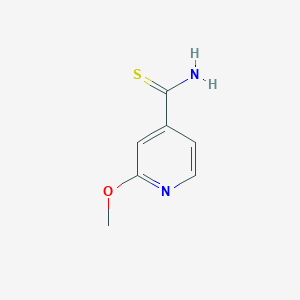
2-Methoxypyridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Methoxypyridine-4-carbothioamide consists of a pyridine ring with a methoxy group (-OCH3) attached to the second carbon atom and a carbothioamide group (-C(=S)NH2) attached to the fourth carbon atom .Physical And Chemical Properties Analysis
2-Methoxypyridine-4-carbothioamide is predicted to have a melting point of 89.10° C and a boiling point of approximately 303.3° C at 760 mmHg. The density is predicted to be approximately 1.3 g/cm^3 and the refractive index is predicted to be n20D 1.63 .Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies
A vibrational spectroscopic investigation was conducted on 2-ethylpyridine-4-carbothioamide, a closely related compound, revealing its potential as an anti-tubercular agent that inhibits mycolic acid synthesis. This study provides insights into the structural and vibrational properties of carbothioamide derivatives, which can help in understanding the mechanism of action of related compounds like 2-Methoxypyridine-4-carbothioamide (S. Muthu et al., 2012).
Anticancer Activities
New anticancer thiourea-azetidine hybrids, incorporating the 2-methoxypyridin-4-yl moiety, demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. These findings underscore the potential of 2-Methoxypyridine-4-carbothioamide derivatives in the development of novel anticancer agents (Deepa R. Parmar et al., 2021).
Crystal Structure Analysis
The crystal structure of a pyrazole-1-carbothioamide derivative was studied, highlighting the importance of carbothioamide derivatives in structural chemistry and potential pharmaceutical applications. Such analyses contribute to our understanding of the molecular interactions and stability of carbothioamide compounds (K. Kumara et al., 2017).
Synthesis and Characterization
Research on the synthesis of carbothioamide derivatives, including those related to 2-Methoxypyridine-4-carbothioamide, reveals their potential antibacterial activities and their utility as intermediates in the synthesis of biologically active compounds. This highlights the versatility of carbothioamide derivatives in the development of new therapeutic agents (Liu Xin-hua, 2006).
Molecular Docking and Anticancer Activity
A study on benzene sulfonamide drugs, which include carbothioamide derivatives, employed molecular docking to investigate their anticancer activity. The results showed potent effects against breast carcinoma cell lines, suggesting that 2-Methoxypyridine-4-carbothioamide derivatives could be explored for their anticancer potential (H. Mohamed et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxypyridine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-4-5(7(8)11)2-3-9-6/h2-4H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPRKLCQYVSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)
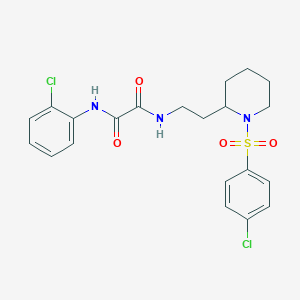
![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)

![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)
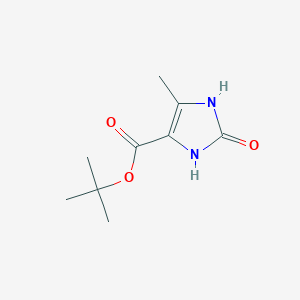
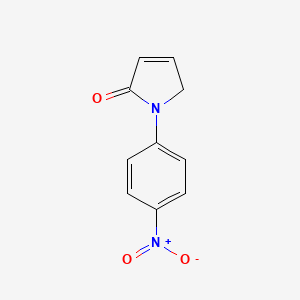

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
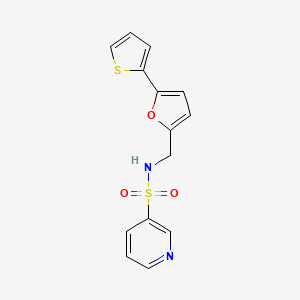
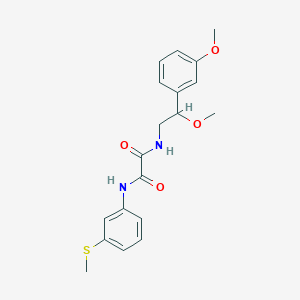
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
